Protostemotinine

Description

Structure

3D Structure

Properties

IUPAC Name |

4'-methoxy-3',11-dimethyl-4-(4-methyl-5-oxooxolan-2-yl)spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYPPFSYUDCEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Protostemotinine (C₂₃H₂₉NO₆): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Protostemotinine, a complex polycyclic alkaloid, stands as a prominent member of the vast and structurally diverse family of Stemona alkaloids. Isolated from the roots of traditional medicinal plants such as Stemona sessilifolia and Stemona japonica, this natural product has garnered significant interest within the scientific community.[1] Historically, extracts from Stemona species have been utilized in traditional Chinese medicine for their potent antitussive and insecticidal properties.[1] Modern pharmacological investigations have begun to unravel the scientific basis for these traditional uses and have unveiled a broader spectrum of biological activities for protostemotinine, most notably its significant anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of protostemotinine, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Protostemotinine is characterized by a complex tetracyclic core structure. Its molecular formula has been established as C₂₃H₂₉NO₆, with a corresponding molecular weight of 417.5 g/mol .[2] The molecule's intricate architecture, featuring multiple stereocenters, has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural determination of protostemotinine has been accomplished through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Key Physicochemical Properties of Protostemotinine

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉NO₆ | [2][3] |

| Molecular Weight | 417.5 g/mol | [2] |

| CAS Number | 27495-40-5 | [3][4] |

| Melting Point | 172 °C | [5] |

| Appearance | White crystalline powder | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of protostemotinine are complex, reflecting its intricate polycyclic structure. The detailed assignments of the proton and carbon signals have been crucial for its structural elucidation.

-

¹H NMR (CDCl₃, 500 MHz): Key proton signals include characteristic resonances for methyl groups, methine protons within the cyclic systems, and protons adjacent to heteroatoms.

-

¹³C NMR (CDCl₃, 125 MHz): The carbon spectrum displays 23 distinct signals, corresponding to the number of carbon atoms in the molecule. These include signals for carbonyl groups in the lactone rings, quaternary carbons at ring junctions, and various methine and methylene carbons.

Mass Spectrometry (MS):

High-resolution mass spectrometry has been instrumental in confirming the molecular formula of protostemotinine.

-

HR-EI-MS: The high-resolution electron ionization mass spectrum of protostemotinine shows a molecular ion peak [M]⁺ that corresponds to the calculated exact mass of C₂₃H₂₉NO₆. A study utilizing LC-ESI-MS/MS for pharmacokinetic analysis used the transition of m/z 418.2→m/z 320.2 for protostemotinine.[7]

Infrared (IR) Spectroscopy:

The infrared spectrum of protostemotinine provides valuable information about its functional groups.

-

IR (KBr): The spectrum exhibits characteristic absorption bands for carbonyl groups (C=O) of the lactone moieties, as well as C-O and C-N stretching vibrations, consistent with its proposed structure.

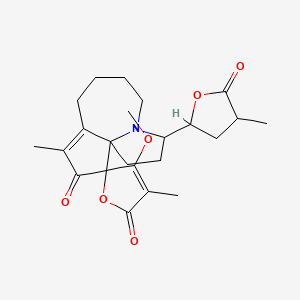

Caption: 2D representation of the core chemical structure of Protostemotinine.

Natural Occurrence and Isolation

Protostemotinine is a naturally occurring alkaloid found in several species of the Stemona genus, which are predominantly distributed in Southeast Asia.[1] It has been identified as a major constituent in the roots of Stemona sessilifolia and Stemona japonica.[1][8]

Isolation Protocol: A Representative Workflow

The isolation of protostemotinine from its natural source typically involves a multi-step extraction and chromatographic purification process. The following is a generalized protocol based on established methodologies for the isolation of Stemona alkaloids.

-

Extraction:

-

Air-dried and powdered root material of the Stemona species is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic components.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like chloroform or dichloromethane.

-

-

Chromatographic Purification:

-

The resulting alkaloid-rich fraction is subjected to a series of chromatographic techniques for the separation and purification of individual components.

-

Silica Gel Column Chromatography: The extract is typically first fractionated on a silica gel column using a gradient elution system of increasing polarity, often a mixture of chloroform and methanol.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing protostemotinine are further purified using preparative TLC or, for higher resolution and purity, reversed-phase or normal-phase HPLC.

-

-

Crystallization:

-

The purified protostemotinine fraction is concentrated, and the compound is crystallized from a suitable solvent system (e.g., acetone or methanol) to yield pure crystalline material.

-

Caption: A generalized workflow for the isolation of Protostemotinine.

Pharmacological Profile

Protostemotinine exhibits a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied. Its traditional uses as an antitussive and insecticide are also supported by modern scientific research.[1]

Anti-inflammatory Activity

Recent studies have demonstrated that protostemotinine possesses potent anti-inflammatory effects, particularly in the context of respiratory inflammation.

-

Attenuation of Acute Lung Injury (ALI): Protostemotinine has been shown to effectively attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice.[1] It achieves this by significantly inhibiting the infiltration of inflammatory cells, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and alleviating lung edema.[1]

-

Amelioration of Asthmatic Inflammation: In a murine model of asthma, protostemotinine was found to inhibit pulmonary eosinophil infiltration, goblet cell hyperplasia, and mucus secretion.[8][9] It also reduced the levels of IgE and Th2 cytokines (IL-4, IL-5, and IL-13), which are key mediators of allergic inflammation.[8]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of protostemotinine are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

-

Inhibition of MAPK and AKT Signaling: Protostemotinine has been shown to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and protein kinase B (AKT) in response to inflammatory stimuli like LPS.[1] These signaling pathways are crucial for the production of pro-inflammatory mediators.

-

Suppression of Pro-inflammatory Mediators: By modulating the MAPK and AKT pathways, protostemotinine leads to the decreased expression of inducible nitric oxide synthase (iNOS) and consequently, the production of nitric oxide (NO), a key inflammatory molecule.[1]

Caption: Proposed mechanism of anti-inflammatory action of Protostemotinine.

Antitussive and Insecticidal Activities

The traditional use of Stemona extracts as antitussive and insecticidal agents is well-documented.[1] While specific mechanistic studies on protostemotinine's antitussive action are still emerging, the activity is attributed to the alkaloid content of the plants.[1] Similarly, the insecticidal properties of Stemona alkaloids are a subject of ongoing research, with protostemotinine being a key contributor to this bioactivity.[1]

Biosynthesis

The biosynthesis of Stemona alkaloids is a complex process that is believed to originate from the precursor L-lysine, which forms the core pyrrolo[1,2-a]azepine ring system. The intricate carbon skeleton of protostemotinine is then assembled through a series of enzymatic reactions, including cyclizations, oxidations, and methylations, to yield the final complex structure. The exact enzymatic steps and intermediates in the biosynthetic pathway of protostemotinine are still under investigation, representing an active area of research in natural product biosynthesis.

Conclusion and Future Directions

Protostemotinine is a structurally complex and pharmacologically active natural product with significant therapeutic potential, particularly in the treatment of inflammatory diseases of the respiratory system. Its well-defined anti-inflammatory mechanism of action, coupled with its traditional use as an antitussive, makes it an attractive lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its antitussive and insecticidal mechanisms, as well as to explore its broader pharmacological profile. The development of efficient total synthesis strategies for protostemotinine and its analogs will be crucial for enabling extensive structure-activity relationship studies and advancing its potential clinical applications.

References

-

Feng, Y., et al. (2018). Protostemonine attenuates alternatively activated macrophage and DRA-induced asthmatic inflammation. Biochemical Pharmacology, 156, 163-172. [Link]

- Greger, H. (2006). Structural Relationships, Distribution and Biological Activities of Stemona Alkaloids. Planta Medica, 72(2), 99-113.

-

Li, W., et al. (2017). Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice. Acta Pharmacologica Sinica, 39(3), 391-400. [Link]

- Lin, L. G., et al. (2003). A new Stemona alkaloid from Stemona japonica.

- Lin, L. G., et al. (2008). Antitussive and insecticidal activities of the main alkaloids from the roots of Stemona japonica. Journal of Ethnopharmacology, 115(1), 12-16.

-

Ma, B., et al. (2016). Pharmacokinetics and metabolism profiles of protostemonine in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1008, 137-143. [Link]

-

Phytonexus. (2025). Isolation and Structural Characterization of Tropolonic Alkaloids Colchicum speciosum Steven bulbs. Retrieved from [Link]

-

Preprints.org. (2024). Stemona parviflora: Isolation and. Retrieved from [Link]

-

PubChem. (n.d.). Protostemonine. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed transformations of protostemonine derived structures. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Isolation and Bioactivities of Stemona Alkaloid: A Review. Retrieved from [Link]

- Ye, Y., et al. (1994). Studies on Stemona Alkaloids. 6. Alkaloids of Stemona japonica.

Sources

- 1. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. Protostemonine,27495-40-5|t-Phytochemical Reference materials£¬reference materials, reference standards, botanical reference materials,phytochemicals,natural products [tautobiotech.com]

- 4. Protostemonine | CAS: 27495-40-5 | ChemNorm [chemnorm.com]

- 5. echemi.com [echemi.com]

- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism profiles of protostemonine in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protostemonine attenuates alternatively activated macrophage and DRA-induced asthmatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Elucidation of Protostemotinine Using 1D and 2D NMR Spectroscopy

Abstract

The Stemona alkaloids are a structurally diverse family of natural products renowned for their potent biological activities, including antitussive and insecticidal properties.[1] Their complex, polycyclic architectures present a significant challenge for structural elucidation. Protostemotinine, a member of this family, features a characteristic pyrrolo[1,2-α]azepine nucleus, which requires a sophisticated, multi-dimensional approach for unambiguous characterization.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the identification of protostemotinine (or a representative analogue) using a synergistic combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate the logical workflow that transforms raw spectral data into a confirmed molecular structure.

Introduction: The Challenge of Stemona Alkaloids

Natural products remain a cornerstone of drug discovery, offering chemical diversity unparalleled by synthetic libraries.[3] The genus Stemona is a rich source of such compounds, but their structural complexity often leads to overcrowded 1D NMR spectra, making definitive assignments difficult with basic techniques alone.[4] Modern NMR spectroscopy, particularly 2D correlation experiments, provides the necessary tools to resolve overlapping signals and piece together the molecular puzzle bond by bond.[5]

The structural elucidation process is not merely a sequence of experiments but a logical, iterative process. It begins with foundational 1D spectra (¹H and ¹³C) to provide an initial census of the proton and carbon environments. This is followed by a suite of 2D experiments (COSY, HSQC, HMBC) that reveal the intricate network of connectivity, allowing for the systematic assembly of the molecular framework.[6]

The Strategic Workflow: From Isolate to Structure

The successful identification of a complex natural product like protostemotinine hinges on a systematic and logical workflow. Each step builds upon the information gathered in the previous one, creating a self-validating system where data from multiple experiments must converge on a single, consistent structure.

Caption: Overall workflow for protostemotinine structure elucidation.

Experimental Protocols & Data Acquisition

Methodological rigor is paramount for acquiring high-quality, reproducible NMR data.[7] The following sections detail the necessary steps and the rationale behind them.

Sample Preparation

The quality of the final spectra is directly dependent on the purity of the isolated compound and the proper preparation of the NMR sample.

Protocol:

-

Isolation: Isolate protostemotinine from the roots or whole plant of a Stemona species (e.g., Stemona parviflora) using standard phytochemical techniques such as solvent extraction and column chromatography.[2]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified alkaloid.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for alkaloids due to its excellent dissolving power and relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogenous solution.

Causality: The choice of CDCl₃ is critical; its deuterium atom is NMR-inactive at proton frequencies, preventing a large solvent peak from obscuring sample signals. TMS is the universally accepted standard, ensuring that data can be reliably compared to literature values.[8]

1D NMR Spectroscopy: The Foundation

1D spectra provide the fundamental building blocks for the entire structural analysis.[9]

3.2.1. ¹H NMR Spectroscopy The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons).

Experimental Parameters (Example on a 500 MHz Spectrometer):

-

Pulse Program: Standard single pulse (e.g., 'zg30')

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (signal-to-noise dependent)

3.2.2. ¹³C NMR Spectroscopy The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.[10] Due to the low natural abundance of the ¹³C isotope, these experiments require more scans than ¹H NMR.[11]

Experimental Parameters (Example on a 125 MHz Spectrometer):

-

Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

-

Spectral Width: ~200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer) DEPT experiments are crucial for determining the type of each carbon atom (CH, CH₂, or CH₃), while quaternary carbons are absent. This is far more reliable than relying on off-resonance decoupling.

-

DEPT-90: Shows only CH (methine) signals.

-

DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

2D NMR Spectroscopy: Building the Connections

While 1D spectra list the parts, 2D spectra provide the assembly instructions by revealing through-bond correlations.[12]

Caption: Logical flow of data interpretation from 2D NMR experiments.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is the primary tool for identifying protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[13] Cross-peaks in a COSY spectrum connect protons that are neighbors in the molecular structure.[14]

Interpretation:

-

Diagonal Peaks: Correspond to the 1D ¹H NMR spectrum.

-

Cross-Peaks (Off-Diagonal): A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.

-

Application: By "walking" along the cross-peaks, one can trace out entire spin systems, such as the protons within the pyrrolidine or azepine rings of protostemotinine.[15]

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹JCH coupling). This is an incredibly powerful experiment for unambiguously assigning the chemical shifts of protonated carbons.[5]

Interpretation:

-

Each peak in the 2D spectrum corresponds to a C-H bond. The ¹H chemical shift is read from the horizontal axis (F2), and the ¹³C chemical shift is read from the vertical axis (F1).

-

Application: Combining HSQC data with DEPT-135 allows for the rapid identification of all CH, CH₂, and CH₃ groups in the molecule. For example, a negative peak in the DEPT-135 at δC 35.0 that correlates to a proton signal at δH 2.50 in the HSQC definitively assigns a CH₂ group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton of a complex molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[16] Crucially, it allows for the identification of quaternary carbons (which have no attached protons and are thus invisible in HSQC) and connects disparate spin systems identified by COSY.[17]

Interpretation:

-

A cross-peak between a proton at δH and a carbon at δC indicates they are 2, 3, or sometimes 4 bonds apart. One-bond correlations are suppressed.

-

Application: A proton on a methyl group (CH₃) showing an HMBC correlation to a carbonyl carbon (C=O) firmly establishes the connectivity of an acetyl group, for instance. For protostemotinine, HMBC correlations from protons in one ring to carbons in an adjacent ring are essential for confirming the overall polycyclic framework.[18]

Data Interpretation: Assembling Protostemotinine

Let's illustrate the process with representative data for a protostemotinine-type alkaloid.[2]

Table 1: Representative ¹H and ¹³C NMR Data (500/125 MHz, CDCl₃)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations (from H at position) |

| 1 | 179.9 (C) | - | H-2, H-9a |

| 2 | 82.2 (CH) | 4.85, d (3.5) | C-1, C-3, C-9a |

| 3 | 105.1 (C) | - | H-2, H-5α, H-5β |

| 5 | 35.0 (CH₂) | 2.50, m; 1.90, m | C-3, C-6, C-9a |

| 6 | 28.5 (CH₂) | 1.80, m; 1.65, m | C-5, C-7, C-8 |

| 7 | 45.1 (CH) | 3.15, m | C-6, C-8, C-9 |

| 8 | 65.2 (CH) | 4.10, dd (10.5, 4.0) | C-6, C-7, C-9, C-9a |

| 9 | 58.7 (CH) | 2.95, dt (10.5, 2.5) | C-7, C-8, C-9a |

| 9a | 71.3 (CH) | 3.80, d (3.5) | C-1, C-2, C-5, C-8, C-9 |

| 10 | 130.6 (C) | - | H-12 |

| 11 | 147.3 (CH) | 6.20, s | C-10, C-12 |

| 12 | 22.1 (CH₃) | 1.85, s | C-10, C-11 |

| ... | ... | ... | ... |

Step-by-Step Assembly:

-

Identify Spin Systems with COSY: A COSY spectrum would show clear correlations tracing the path from H-5 through H-6, H-7, H-8, and H-9, establishing this five-proton chain. Another key correlation would be between H-2 and H-9a.

-

Assign Protonated Carbons with HSQC: The HSQC spectrum directly links the proton and carbon shifts in the table. For example, the signal at δH 4.85 correlates to the carbon at δC 82.2, assigning C-2.

-

Connect Fragments with HMBC: This is the crucial step.

-

The proton at position 2 (δH 4.85) shows a correlation to the carbonyl carbon at δC 179.9 (C-1), establishing the lactam ring.

-

Protons at position 5 (δH 2.50/1.90) show correlations to the quaternary carbon at δC 105.1 (C-3), linking the five-membered ring to this key junction.

-

Crucially, long-range correlations from H-8 and H-9 to C-9a, and from H-9a back to C-1 and C-2, confirm the fusion of the pyrrolo[1,2-α]azepine core.

-

The olefinic proton H-11 (δH 6.20) correlates to the methyl carbon C-12 and the quaternary olefinic carbon C-10, piecing together the side chain.

-

-

Verify with All Data: The proposed structure must be consistent with all acquired data—¹H and ¹³C chemical shifts, proton multiplicities, and all 2D correlations. Any inconsistencies would require re-evaluation of the assignments.

Conclusion

The structural elucidation of complex natural products like protostemotinine is a testament to the power of modern NMR spectroscopy. A logical, multi-faceted approach that layers information from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is essential for success. This guide has outlined not just the "how" but the "why" of this process, emphasizing the causal links between experimental choices and the data they produce. By systematically building molecular fragments and connecting them based on definitive through-bond correlations, researchers can confidently navigate the complexities of natural product chemistry and unlock the potential of these valuable molecules.

References

-

Chontzopoulou, E., et al. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ResearchGate. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Let's learn chemistry. (2023). 2D NMR: How to solve COSY spectra| Proton proton correlation spectra| 1-propanol| NMR spectroscopy. YouTube. Available at: [Link]

-

Fuloria, N. K., et al. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Basu, K. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

-

Ceballos, M. G. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ResearchGate. Available at: [Link]

-

Hussain, J. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Cheng, D., et al. (n.d.). A Study of Stemona Alkaloids, III. Application of 2D-nmr Spectroscopy in the Structure Determination of Stemoninine. Journal of Natural Products. Available at: [Link]

-

The Organic Chemistry Tutor. (2017). 2D NMR Analysis - H-H COSY NMR. YouTube. Available at: [Link]

-

PubMed. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Information Measurements 1H NMR spectra were recorded at 300 MHz on a Mercury VX-300 spectrometer by us. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Long-range heteronuclear correlation. Available at: [Link]

-

Preprints.org. (2024). Stemona parviflora: Isolation and. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]

-

Semantic Scholar. (n.d.). Isolation and Bioactivities of Stemona Alkaloid: A Review. Available at: [Link]

-

PubMed. (n.d.). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. Available at: [Link]

-

Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

-

PubMed Central. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link]

-

Sastraruji, T. (n.d.). Phytochemical Studies on Stemona Plants: Isolation of New Tuberostemonine and Stemofoline Alkaloids. ResearchGate. Available at: [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

-

Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

-

VTechWorks. (2014). Isolation and Structural Elucidation of Compounds from Natural Products Amrapali H. Dengada. Available at: [Link]

-

Chemistry LibreTexts. (2024). HMBC. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. preprints.org [preprints.org]

- 3. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. jchps.com [jchps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. emerypharma.com [emerypharma.com]

- 14. m.youtube.com [m.youtube.com]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 18. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Three-Dimensional Architecture of Protostemotinine: A Technical Guide to its Stereochemical Determination via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protostemotinine, a member of the structurally complex and biologically active Stemona alkaloids, presents a significant challenge in stereochemical assignment due to its numerous chiral centers. This technical guide provides an in-depth exploration of the pivotal role of single-crystal X-ray crystallography in unambiguously elucidating the absolute stereochemistry of protostemotinine. By dissecting the seminal crystallographic study and integrating field-proven insights, this document serves as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development. We will delve into the critical experimental stages, from crystallization to data analysis, and illuminate the causal reasoning behind the methodological choices that led to the definitive three-dimensional structure of this intricate natural product.

Introduction: The Stereochemical Conundrum of Stemona Alkaloids

The Stemona alkaloids are a diverse family of natural products isolated from the roots of Stemonaceae plants, which have been used for centuries in traditional Chinese medicine. These compounds are characterized by a unique pyrrolo[1,2-a]azepine core and exhibit a wide range of biological activities, including antitussive, insecticidal, and anti-inflammatory effects.[1][2] The intricate polycyclic frameworks of Stemona alkaloids are adorned with multiple stereocenters, giving rise to a vast landscape of potential stereoisomers. The precise three-dimensional arrangement of atoms is paramount, as even subtle changes in stereochemistry can dramatically alter biological function, a principle starkly illustrated by tragedies such as the thalidomide disaster.[3]

Protostemotinine, isolated from the roots and rhizomes of Stemona sessilifolia, stands as a representative example of this structural complexity.[4] While spectroscopic techniques like NMR are invaluable for determining the connectivity of atoms, they often fall short in providing the unambiguous assignment of absolute stereochemistry for such multifaceted molecules. Single-crystal X-ray crystallography, therefore, emerges as the definitive method for establishing the precise spatial arrangement of atoms, providing an unassailable foundation for structure-activity relationship (SAR) studies and synthetic efforts.[5]

This guide will focus on the seminal X-ray crystallographic analysis of protostemotinine, offering a detailed walkthrough of the experimental workflow and the interpretation of the resulting data.

The Crystallographic Workflow: From Molecule to Crystal to Structure

The journey from a purified natural product to its three-dimensional structure is a meticulous process that can be broadly divided into four key stages: crystallization, data collection, structure solution, and refinement.[6]

Caption: The experimental workflow for determining the crystal structure of protostemotinine.

The Art and Science of Crystallization

The formation of a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography. For small molecules like alkaloids, slow evaporation of a saturated solution is a commonly employed and effective technique.[7]

Experimental Protocol: Crystallization of Protostemotinine

The successful crystallization of protostemotinine was achieved through the slow evaporation of a solution in a mixture of chloroform and acetone. This choice of solvents is not arbitrary; it reflects a careful consideration of the solubility and volatility properties of both the compound and the solvents.

-

Solvent Selection: Protostemotinine is dissolved in a minimal amount of chloroform, a "good" solvent in which it is readily soluble. Acetone, a "poorer" solvent, is then added dropwise until the solution becomes slightly turbid. This indicates that the solution is approaching saturation. The principle here is to create a supersaturated solution from which the compound will slowly precipitate as the more volatile solvent (acetone) evaporates.

-

Evaporation Control: The vial containing the solution is loosely covered to allow for slow evaporation. Rapid evaporation would lead to the formation of a powder or small, poorly ordered crystals. The goal is to allow the molecules sufficient time to arrange themselves into a highly ordered crystal lattice.

-

Nucleation and Growth: Over a period of several days to weeks, as the solvent mixture slowly evaporates, the concentration of protostemotinine surpasses its solubility limit, leading to the formation of crystal nuclei. These nuclei then serve as templates for further crystal growth, ultimately yielding single crystals suitable for X-ray diffraction.[8]

| Parameter | Value/Condition | Rationale |

| Compound | Protostemotinine | The purified natural product. |

| Solvent System | Chloroform-acetone | A binary solvent system with differing volatilities to facilitate slow evaporation and induce crystallization. |

| Technique | Slow Evaporation | A common and effective method for growing high-quality crystals of small molecules.[7] |

| Temperature | Room Temperature | Stable ambient temperature to avoid rapid changes in solubility and evaporation rate. |

| Crystal Habit | Colorless prisms | The macroscopic morphology of the resulting crystals, indicative of their internal lattice structure. |

Table 1: Crystallization Parameters for Protostemotinine.

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. The geometry and intensity of these spots contain the information about the arrangement of atoms within the crystal.[6]

For protostemotinine, the diffraction data were collected on an Enraf-Nonius CAD4 diffractometer using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The choice of molybdenum radiation is common for small-molecule crystallography as it provides good resolution and is suitable for a wide range of elements.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.324(2) |

| b (Å) | 13.578(3) |

| c (Å) | 19.333(4) |

| V (ų) | 2184.1(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Temperature | 296 K |

| Reflections Collected | 2588 |

| Unique Reflections | 2282 |

| Final R-factor | 0.048 |

Table 2: Crystallographic Data for Protostemotinine. (Data extracted from Cong et al., 1995)

The orthorhombic crystal system and the chiral space group P2₁2₁2₁ are common for natural products and indicate that the crystal is composed of a single enantiomer.

Structure Solution and Refinement: From Diffraction to 3D Model

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted spots can be measured, their phases cannot. The structure of protostemotinine was solved using direct methods, a computational approach that uses statistical relationships between the intensities of the reflections to estimate the initial phases.

This initial phase information is used to calculate an electron density map, which is essentially a three-dimensional contour map showing the distribution of electrons in the unit cell. The crystallographer then interprets this map to build an atomic model of the molecule.

This initial model is then refined against the experimental diffraction data. The refinement process adjusts the atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the observed diffraction pattern. The quality of the final structure is assessed by the R-factor, which is a measure of the agreement between the model and the data. For protostemotinine, the final R-factor of 0.048 indicates a high-quality and reliable structure determination.

The Definitive Stereochemistry of Protostemotinine

The successful X-ray crystallographic analysis of protostemotinine provided the unambiguous determination of its absolute stereochemistry. A crucial aspect of this determination for chiral molecules in non-centrosymmetric space groups is the analysis of anomalous scattering, which allows for the differentiation between a molecule and its mirror image. The Flack parameter is a key indicator in this analysis; a value close to zero for a given enantiomer confirms its absolute configuration.[9][10][11]

Caption: The 2D chemical structure of protostemotinine.

The crystal structure revealed the intricate three-dimensional arrangement of the pyrrolo[1,2-a]azepine core and the relative and absolute configurations of all its stereocenters. This definitive structural information is invaluable for several reasons:

-

Unambiguous Structural Assignment: It provides a definitive answer to the stereochemical questions that cannot be conclusively resolved by other analytical techniques.

-

Foundation for Synthesis: It serves as a blueprint for synthetic chemists aiming to achieve the total synthesis of protostemotinine and its analogs.

-

Understanding Biological Activity: A precise 3D structure is essential for understanding how protostemotinine interacts with its biological targets, paving the way for rational drug design and the development of new therapeutic agents.[9]

-

Chemotaxonomic Significance: The stereochemical features of Stemona alkaloids can serve as important markers for the chemotaxonomic classification of Stemonaceae plants.[12]

Conclusion and Future Perspectives

The determination of the absolute stereochemistry of protostemotinine through single-crystal X-ray crystallography stands as a testament to the power of this technique in natural product chemistry. The detailed structural information obtained has provided a solid foundation for further research into the synthesis, biosynthesis, and biological activity of this fascinating class of alkaloids.

As drug development increasingly focuses on highly specific and potent molecules, the unambiguous determination of stereochemistry is more critical than ever. The principles and methodologies outlined in this guide for protostemotinine serve as a valuable case study for researchers tackling the structural elucidation of other complex natural products. Future work in this area will likely involve the use of advanced crystallographic techniques, such as microcrystal electron diffraction (MicroED), to analyze even smaller crystals, further expanding the reach of structural chemistry in the exploration of nature's vast chemical diversity.

References

- Yi, M., Xia, X., Wu, H. Y., Tian, H. Y., Huang, C., But, P. P. H., ... & Jiang, R. W. (2015). Structures and Chemotaxonomic Significance of Stemona Alkaloids from Stemona japonica.

-

Cong, X., Zhao, H., Guillaume, D., Xu, G., Lu, Y., & Zheng, Q. (1995). Crystal structure and NMR analysis of the alkaloid protostemotinine. Phytochemistry, 40(2), 615-617. [Link]

- Pilli, R. A., & de Oliveira, M. C. F. (2000). Recent progress in the chemistry of the Stemona alkaloids.

- Kong, L. Y., & Wang, P. (2013). Determination of the absolute configuration of natural products.

- Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2006). Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism: The Cytotoxic Sesquiterpene Natural Products Quadrone, Suberosenone, Suberosanone, and Suberosenol A Acetate.

- Flack, H. D. (2003). Howard Flack and the Flack Parameter. CHIMIA International Journal for Chemistry, 57(12), 793-797.

- García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations of Crystallography, 63(s1), s68-s68.

- Williams, L. D., & Williams, L. D. (2008). A synthetic approach to the Stemona alkaloids. The Journal of Organic Chemistry, 73(21), 8349-8356.

- Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. CHIMIA International Journal for Chemistry, 54(1-2), 64-68.

- Qian, J., & Zhan, Z. J. (2007). Two new alkaloids from the stems of Stemona sessilifolia. Chinese Chemical Letters, 18(8), 944-946.

- McPherson, A. (2014). Introduction to protein crystallization. In Methods in molecular biology (pp. 1-23). Humana Press, Totowa, NJ.

- Ye, Y., Qin, G. W., & Xu, R. S. (1994). Stemona alkaloids.

- Wipf, P., & Kim, Y. (1999). Total Synthesis of the Stemona Alkaloid (±)-Stenine. Organic letters, 1(5), 727-730.

- Kende, A. S., & Smalley, T. L. (1999). A short, stereocontrolled total synthesis of (±)-stemoamide. The Journal of Organic Chemistry, 64(21), 7859-7865.

- Pilli, R. A., & Ferreira de Oliveira, M. C. (2010). The chemistry of Stemona alkaloids: an update. Natural product reports, 27(12), 1808-1840.

-

Syrris, V. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Retrieved February 6, 2026, from [Link]

- Parsons, S. (2013). Howard Flack and the Flack Parameter.

- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.

- Greger, H. (2006). Structural relationships, distribution and biological activities of Stemona alkaloids. Planta medica, 72(02), 99-113.

-

Wikipedia contributors. (2024, January 29). Stereochemistry. In Wikipedia, The Free Encyclopedia. Retrieved 07:49, February 6, 2026, from [Link]

Sources

- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Stereochemistry - Wikipedia [en.wikipedia.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Determination of the absolute configuration of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. unifr.ch [unifr.ch]

- 8. syrris.com [syrris.com]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of a protein-toxin alpha 1-purothionin at 2.5A and a comparison with predicted models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Protostemotinine (CAS 169534-85-4)

This document provides a comprehensive technical overview of Protostemotinine, a complex alkaloid from the Stemona genus. It is intended for researchers, medicinal chemists, and drug development professionals who require detailed chemical, analytical, and pharmacological reference data. The guide is structured to present information from fundamental properties to advanced applications, emphasizing the scientific rationale behind experimental methodologies.

Introduction and Chemical Identity

Protostemotinine is a naturally occurring alkaloid belonging to the structurally diverse Stemona family of compounds.[1] These alkaloids are exclusively isolated from plants of the Stemonaceae family, which have a long history of use in traditional medicine, particularly in China and Southeast Asia, for treating respiratory ailments and as insecticides.[2][3][4] Protostemotinine, identified by the Chemical Abstracts Service (CAS) number 169534-85-4 , represents one of the many complex structures within this class, drawing interest for its potential, yet underexplored, biological activities.[5][6][7][8][9]

This guide synthesizes the available technical data on Protostemotinine, offering a foundational resource for its scientific exploration.

Physicochemical Properties and Data

The fundamental characteristics of a compound are critical for its handling, formulation, and analysis. Protostemotinine's properties are summarized below. Understanding these parameters is the first step in any experimental design, from solubility tests for bioassays to selecting appropriate storage conditions to maintain compound integrity.

| Parameter | Value | Source(s) |

| CAS Number | 169534-85-4 | [5][7][8][9] |

| Molecular Formula | C₂₃H₂₉NO₆ | [6][7][8] |

| Molecular Weight | 415.48 g/mol | [7][8] |

| Typical Purity | >98% (via HPLC) | [6][8][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| Storage | Short-term (≤1 year): 4°C; Long-term (>2 years): -20°C | [7] |

Natural Sourcing and Laboratory-Scale Isolation

Protostemotinine is a secondary metabolite found in the roots and stems of plants like Stemona tuberosa and Stemona sessilifolia.[2][5] Its isolation is a multi-step process requiring careful extraction and chromatographic separation from a complex mixture of other alkaloids and plant materials. The causality behind this workflow is to first broadly separate the alkaloids from other plant constituents using their basic properties and then to purify the target compound based on its specific polarity.

Experimental Protocol: Isolation of Protostemotinine from Stemona Root Material

This protocol is a representative methodology based on established procedures for Stemona alkaloids.[2]

Step 1: Extraction

-

Obtain air-dried and powdered root material of Stemona tuberosa (e.g., 30 kg). The drying and powdering increase the surface area for efficient solvent penetration.

-

Place the material in a large vessel and reflux with 75% ethanol at 60°C for 2 hours. Repeat the extraction twice to maximize the yield of crude extract.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.

Step 2: Acid-Base Partitioning (Alkaloid Enrichment)

-

Suspend the crude extract in a 0.5% aqueous HCl solution. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Partition this acidic solution against ethyl acetate (EtOAc). Non-alkaloidal, neutral, or acidic compounds will move into the organic EtOAc layer, which is then discarded.

-

Adjust the pH of the aqueous layer to 8-9 using a 15% ammonia solution. This deprotonates the alkaloids, making them less water-soluble and extractable into an organic solvent.

-

Extract the basified aqueous layer multiple times with EtOAc. Combine the organic layers.

-

Evaporate the EtOAc under reduced pressure to yield the crude alkaloidal extract.

Step 3: Chromatographic Purification

-

Subject the crude alkaloidal extract (e.g., 75 g) to column chromatography over silica gel. The choice of silica gel is based on its effectiveness in separating compounds of varying polarity.

-

Elute the column with a gradient solvent system, such as Chloroform/Methanol (e.g., starting from 100:0 and gradually increasing the polarity to 0:1 v/v). This gradual change in solvent polarity allows for the separation of individual compounds.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Protostemotinine.

-

Pool the relevant fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity (>98%).

Visualization: Isolation Workflow

Caption: Workflow for the isolation of Protostemotinine.

Structural Characterization and Analytical Methods

Confirming the identity and purity of an isolated natural product is paramount. A combination of spectroscopic and spectrometric techniques is required for unambiguous structural elucidation.

-

Mass Spectrometry (MS): High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/ESI-MS/MS) is a cornerstone for analyzing Stemona alkaloids.[10] This technique provides an accurate mass measurement to confirm the molecular formula and generates specific fragmentation patterns that act as a fingerprint for the molecule, aiding in its identification within complex mixtures.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are indispensable for determining the complex, polycyclic structure of Protostemotinine.[11] These techniques map the carbon skeleton and the connectivity between protons and carbons, allowing for the complete assignment of the molecule's constitution and stereochemistry.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (C=O) from lactone or amide moieties, which are characteristic features of this alkaloid class.[11][12]

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard method for determining the purity of reference compounds.

-

System Preparation: Use a suitable HPLC system equipped with a photodiode array (PDA) detector and a C18 analytical column (e.g., 4.6 × 250 mm, 5 µm).[2]

-

Mobile Phase: Prepare a mobile phase, typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile. A gradient elution is often necessary for complex samples.

-

Sample Preparation: Accurately weigh and dissolve a small amount of Protostemotinine in a suitable solvent (e.g., DMSO, Methanol) to a known concentration (e.g., 1 mg/mL).

-

Injection and Analysis: Inject a defined volume (e.g., 10 µL) onto the column and run the analysis.

-

Data Interpretation: Monitor the elution profile at a suitable wavelength. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is standard for a chemical reference material.[6][8]

Visualization: Analytical Workflow

Caption: Analytical workflow for Protostemotinine characterization.

Biological Activity and Pharmacological Context

The Stemona genus is a rich source of bioactive compounds. Extracts and isolated alkaloids have demonstrated a wide array of pharmacological activities, including:

-

Antitussive effects [2]

While Protostemotinine was co-isolated with other compounds that showed moderate anti-inflammatory activity, specific bioactivity data for Protostemotinine itself is not extensively reported in the available literature.[2] This represents a significant knowledge gap and a clear opportunity for future research. The structural similarity to other active Stemona alkaloids, such as protostemonine (noted as an anti-tussive agent), suggests that Protostemotinine is a prime candidate for screening in related assays.[13]

Pharmacokinetics and Metabolism

No direct pharmacokinetic (PK) studies on Protostemotinine have been published. However, a study on the closely related alkaloid, protostemonine , provides valuable predictive insights into how Protostemotinine might behave in vivo.[13] Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for drug development.

Insights from Protostemonine PK Study in Rats[13]

The study on protostemonine revealed several key characteristics that may be relevant for Protostemotinine:

-

Rapid Absorption: After oral administration, it was quickly absorbed from the gastrointestinal tract, with the time to reach maximum plasma concentration (t_max) being approximately 1 hour.[13]

-

Rapid Elimination: Following intravenous administration, it was eliminated quickly with a half-life (t_½) of about 3.06 hours.[13]

-

Low Oral Bioavailability: The oral bioavailability was calculated to be low, in the range of 5.87-7.38%.[13] This suggests either poor absorption or significant first-pass metabolism.

-

Metabolic Pathways: A total of 10 metabolites were identified, indicating extensive metabolism. The primary metabolic pathways were identified as demethylation, hydrolysis, and oxygenation.[13]

| Pharmacokinetic Parameter (Protostemonine in Rats) | Value |

| t_½ (IV, 2 mg/kg) | 3.06 ± 1.37 h |

| t_max (Oral, 10-50 mg/kg) | ~1 h |

| Oral Bioavailability | 5.87 - 7.38% |

Visualization: Potential Metabolic Pathways

Caption: Predicted metabolic pathways for Protostemotinine.

Toxicology and Safety Considerations

A comprehensive toxicological profile for Protostemotinine is currently unavailable. As with any novel chemical entity intended for biological research, a cautious approach is necessary. General toxicological considerations for novel alkaloids include potential cytotoxicity, organ-specific toxicity (particularly liver and kidney), and effects on the central nervous system.[14] The traditional use of Stemona plants does not guarantee the safety of the purified, concentrated alkaloids.[3] Therefore, in vitro cytotoxicity assays followed by in vivo acute toxicity studies are essential next steps to establish a preliminary safety profile for Protostemotinine before proceeding with more advanced preclinical studies.

Conclusion and Future Research Directions

Protostemotinine (CAS 169534-85-4) is a well-characterized natural product from the Stemona alkaloid family. While its chemical properties, isolation, and analytical characterization are established, its biological and pharmacological profiles remain largely unexplored.

Key Knowledge Gaps and Opportunities for Research:

-

Comprehensive Bioactivity Screening: A systematic evaluation of Protostemotinine against a panel of biological targets is needed to uncover its primary pharmacological activities. Assays for antitussive, anti-inflammatory, neuropharmacological, and anticancer effects would be a logical starting point.

-

Mechanism of Action Studies: Once a significant bioactivity is identified, subsequent studies should focus on elucidating the specific molecular mechanism of action.

-

Pharmacokinetic Profiling: A dedicated ADME study of Protostemotinine is required to understand its bioavailability, distribution, and metabolic fate, which are crucial for any drug development effort.

-

Toxicological Assessment: A full safety evaluation, beginning with in vitro and in vivo toxicity studies, is necessary to determine its therapeutic window.

For drug development professionals, Protostemotinine represents an intriguing scaffold with the potential for novel therapeutic applications, pending rigorous pharmacological and toxicological investigation.

References

- BioCrick. (n.d.). Protostemotinine | CAS:169534-85-4 | Alkaloids.

- Biolinkk. (n.d.). Protostemotinine (ST81010105) CAS# 169534-85-4.

- DC Chemicals. (n.d.). Protostemotinine Datasheet.

- BioCrick. (n.d.). Protostemotinine datasheet.

- TargetMol. (n.d.). Protostemotinine|TN1129.

-

Xu, Y., Xiong, L., Yan, Y., Sun, D., Duan, Y., Li, H., & Chen, L. (2022). Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity. Frontiers in Chemistry, 10, 847595. Retrieved from [Link]

- Royal Society of Chemistry. (2022). Strategies for the synthesis of Stemona alkaloids: an update. Natural Product Reports.

-

PubMed. (2016). Pharmacokinetics and metabolism profiles of protostemonine in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Zhou, Y., Jiang, R. W., Hon, P. M., Xu, Y. T., Chan, Y. M., Chan, T. W. D., Xu, H. X., Ding, L. S., But, P. P., & Shaw, P. C. (2006). Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(6), 1030–1038. Retrieved from [Link]

-

Jiang, B., Huang, X., Chen, L., & Li, M. (2020). The traditional uses, phytochemistry, and pharmacology of Stemona species: A review. Journal of ethnopharmacology, 265, 113112. Retrieved from [Link]

-

ResearchGate. (2025). Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2018). Toxicology studies of furosine in vitro/in vivo and exploration of the related mechanism. Retrieved from [Link]

-

ScienceDirect. (n.d.). The traditional uses, phytochemistry, and pharmacology of Stemona species: A review. Retrieved from [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

Pilli, R. A., & Ferreira, M. B. (2010). The Chemistry of Stemona Alkaloids: An Update. Natural Product Reports, 27(12), 1908-1937. Retrieved from [Link]

Sources

- 1. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]

- 3. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protostemotinine | CAS:169534-85-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. biolinkk.com [biolinkk.com]

- 7. Protostemotinine Datasheet DC Chemicals [dcchemicals.com]

- 8. biocrick.com [biocrick.com]

- 9. Protostemotinine|TN1129|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 10. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Pharmacokinetics and metabolism profiles of protostemonine in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicology studies of furosine in vitro/in vivo and exploration of the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Abstract

The Stemona alkaloids, a family of natural products isolated from the Stemonaceae plant family, exhibit a remarkable diversity of complex molecular architectures and significant biological activities, including antitussive and insecticidal properties.[1][2][3] Protostemonine and its congeners are characterized by a dense polycyclic framework, typically featuring a central pyrrolo[1,2-a]azepine core, multiple stereocenters, and functionalized lactone rings.[3][4] These structural complexities present a formidable challenge and an attractive playground for synthetic organic chemists. This document provides a detailed guide for researchers, scientists, and drug development professionals on the prevailing total synthesis strategies for protostemonine and related alkaloids. We will dissect key retrosynthetic logics, explain the causality behind strategic bond disconnections, and provide detailed protocols for cornerstone reactions.

Introduction: The Structural and Biological Landscape of Protostemonine

Protostemonine is a prominent member of the Stemona alkaloids, a group of over 260 identified compounds.[1] Structurally, the protostemonine subgroup is distinguished by a methyl group at the C-10 position and one or more butyrolactone rings appended to the core.[4] This intricate molecular scaffold is responsible for a range of biological effects. Recent studies have highlighted protostemonine's potential as a potent anti-inflammatory agent, showing it can attenuate acute lung injury and asthmatic inflammation by modulating key signaling pathways.[5][6][7][8]

The successful total synthesis of these molecules is not merely an academic exercise; it provides a pathway to generate analogues for structure-activity relationship (SAR) studies, potentially leading to the development of new therapeutic agents.[9][10] The primary synthetic challenges lie in the stereocontrolled construction of the fused and spirocyclic ring systems and the installation of numerous contiguous stereocenters.

Caption: General structure of Protostemonine.

Key Synthetic Strategies & Retrosynthetic Analysis

The total synthesis of Stemona alkaloids has been a benchmark for validating new synthetic methodologies. Three dominant strategies have emerged: Intramolecular Diels-Alder (IMDA) reactions, radical cyclizations, and transition-metal-catalyzed cyclizations. Each approach offers a unique solution to assembling the complex core.

Strategy 1: The Intramolecular Diels-Alder (IMDA) Cycloaddition

Rationale & Expertise: The IMDA reaction is a powerful and convergent strategy for constructing polycyclic systems.[11] It allows for the simultaneous formation of two rings and up to four stereocenters in a single, often highly stereoselective, step.[11][12] The stereochemical outcome is dictated by the predictable geometry of the transition state, making it a favored approach for building the fused azepinoindole skeleton of alkaloids like stenine.[12] The choice of a tether connecting the diene and dienophile is critical, as it governs the regioselectivity (fused vs. bridged product) and stereoselectivity of the cycloaddition.[11][13]

Retrosynthetic Workflow:

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Photochemically Enabled Total Syntheses of Stemoamide Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Protostemonine attenuates alternatively activated macrophage and DRA-induced asthmatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protostemonine attenuates alternatively activated macrophage and DRA-induced asthmatic inflammation [u-labex.com]

- 7. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total Synthesis as Training for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicreactions.org [organicreactions.org]

- 12. Stereocontrolled total synthesis of the Stemona alkaloid (-)-stenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]

Application Notes and Protocols for the Purification of Protostemotinine using Silica Gel Column Chromatography

Abstract

Protostemotinine, a complex alkaloid isolated from plants of the Stemonaceae family, has garnered significant interest within the scientific community due to its potential biological activities.[1][2] Effective drug discovery and development necessitate the isolation of Protostemotinine in high purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of Protostemotinine from a crude plant extract using silica gel column chromatography. The protocols detailed herein are grounded in established chromatographic principles and are designed to be a robust starting point for achieving high-purity Protostemotinine.

Introduction: The Rationale for Chromatographic Purification

Protostemotinine belongs to the diverse family of Stemona alkaloids, which are known for their unique chemical structures and a wide range of biological activities, including antitussive, insecticidal, and antibacterial properties.[1][2] The isolation of these compounds from their natural source is a critical first step in verifying their therapeutic potential.

Silica gel column chromatography is a powerful and widely adopted technique for the purification of natural products like Protostemotinine.[3][4][5] The principle of this method lies in the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Silica gel, a porous form of silicon dioxide, is a polar adsorbent.[4][6] Consequently, polar molecules in the crude extract will have a stronger interaction with the silica gel and will move down the column more slowly, while less polar molecules will be eluted more quickly.[3][6] By carefully selecting the mobile phase, a gradient of solvent polarity can be created to effectively separate Protostemotinine from other alkaloids and impurities present in the crude extract.

Pre-Purification Considerations: Paving the Way for Success

Before embarking on column chromatography, several preparatory steps are crucial for a successful purification.

Extraction of Total Alkaloids from Stemona Plant Material

A robust extraction method is paramount to ensure a good yield of the crude alkaloid mixture. A common and effective method is reflux extraction with ethanol.[7][8][9]

Protocol 1: Reflux Extraction of Total Alkaloids

-

Preparation of Plant Material: Air-dry the roots or whole plant of the Stemona species of interest and grind them into a coarse powder.

-

Extraction:

-

Place the powdered plant material in a round-bottom flask.

-

Add 90% ethanol at a solid-to-solvent ratio of 1:8 (w/v).[9]

-

Allow the mixture to cool and then filter to separate the extract from the plant debris.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

-

Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Thin-Layer Chromatography (TLC): The Compass for Separation

Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system for column chromatography.[10][11] It provides a rapid assessment of the separation of components in the crude extract under different solvent conditions. The goal is to find a solvent system where Protostemotinine has a retention factor (Rf) of approximately 0.2-0.3, allowing for good separation from other compounds.[12]

Table 1: Recommended TLC Solvent Systems for Alkaloid Separation

| Solvent System | Ratio (v/v/v) | Rationale |

| Chloroform:Methanol:Ammonia | 8:2:0.5 | A versatile system for a wide range of alkaloids.[13] |

| Ethyl Acetate:Hexane:Ethanol:Ammonia | 100:5:5:2.5 | Effective for separating indole alkaloids and can be adapted.[13] |

| Dichloromethane:Methanol | Gradient | A common gradient system for separating compounds of varying polarity.[14] |

The Core of Purification: Silica Gel Column Chromatography

This section details the step-by-step protocol for the purification of Protostemotinine.

Materials and Equipment

-

Glass chromatography column

-

Silica gel (230-400 mesh)[4]

-

Organic solvents (HPLC grade)

-

Collection tubes or flasks

-

TLC plates and developing chamber

-

UV lamp for visualization

Experimental Workflow Diagram

Caption: Workflow for the purification of Protostemotinine.

Detailed Protocol

Protocol 2: Silica Gel Column Chromatography of Protostemotinine

-

Column Preparation:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]

-

Prepare a slurry of silica gel in the initial, least polar solvent of your chosen gradient system.[6]

-

Pour the slurry into the column, allowing the solvent to drain slowly, ensuring the silica gel packs evenly without air bubbles.[6]

-

Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of the initial elution solvent.

-

Carefully apply the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin elution with the least polar solvent mixture determined from your TLC analysis.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. A stepwise gradient is often effective. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[12][15]

-

Maintain a constant flow rate.

-

-

Fraction Collection:

-

Collect the eluate in a series of numbered tubes or flasks. The volume of each fraction should be consistent. It is common to collect a large number of fractions (65-200) to ensure good separation.[10]

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which fractions contain Protostemotinine.

-

Spot a small amount from each fraction onto a TLC plate and develop it in the optimized solvent system.

-

Visualize the spots under a UV lamp or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

-

Pooling and Concentration:

-

Combine the fractions that contain pure Protostemotinine.

-

Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Protostemotinine.

-

Data Presentation: A Hypothetical Purification Profile

The following table represents a hypothetical elution profile for the purification of Protostemotinine.

Table 2: Hypothetical Elution and Fraction Analysis

| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | TLC Analysis (Rf of Protostemotinine) | Observations |

| 1-10 | 95:5 | - | Elution of non-polar impurities |

| 11-25 | 90:10 | - | Elution of less polar alkaloids |

| 26-40 | 85:15 | 0.25 | Protostemotinine starts to elute |

| 41-60 | 80:20 | 0.28 | Pure Protostemotinine fractions |

| 61-75 | 75:25 | 0.32 | Protostemotinine with minor impurities |

| 76-90 | 70:30 | - | Elution of more polar compounds |

Characterization of Purified Protostemotinine

Following purification, it is essential to confirm the identity and purity of the isolated Protostemotinine. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

Troubleshooting and Expert Insights

-

Problem: Protostemotinine does not move from the baseline on the TLC plate.

-

Solution: The solvent system is not polar enough. Increase the proportion of the polar solvent.

-

-

Problem: Protostemotinine runs with the solvent front on the TLC plate.

-

Solution: The solvent system is too polar. Decrease the proportion of the polar solvent.

-

-

Problem: Tailing of spots on the TLC plate.

-

Solution: This can be due to the acidic nature of silica gel interacting with the basic alkaloid. Adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can help to obtain sharper spots.[12]

-

-

Problem: Cracking of the silica gel bed in the column.

-

Solution: This is often caused by a sudden change in solvent polarity or the column running dry. Ensure a gradual solvent gradient and always maintain the solvent level above the silica gel bed.

-

Conclusion

The successful purification of Protostemotinine using silica gel column chromatography is an achievable goal with careful planning and execution. The protocols and guidelines presented in this application note provide a solid foundation for researchers to isolate this promising natural product for further investigation into its biological activities and potential therapeutic applications.

References

- Vertex AI Search. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography.

- LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds.

- Semantic Scholar. (n.d.). Isolation and Bioactivities of Stemona Alkaloid: A Review.

- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.

- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.

- National Institutes of Health. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.

- University of Victoria. (n.d.). Column chromatography.

- MDPI. (2023, May 8). Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium.

- National Institutes of Health. (2015, September 21). Solvent System Selection Strategies in Countercurrent Separation.

- PubMed. (n.d.). [Technology study on extraction and purification of alkaloid from Stemona japonica].

- Column Chromatography. (2026, January 29). Silica Gel in Phytochemical Extraction and Purification.

- ResearchGate. (2025, August 6). [Technology study on extraction and purification of alkaloid from Stemona japonica] | Request PDF.

- ResearchGate. (2017, August 9). What is the best eluent ratios for alkaloid detection on TLC silica gel.

- MDPI. (n.d.). Phytochemical, Pharmacological, and Biotechnological Study of Ageratina pichinchensis: A Native Species of Mexico.

- Benchchem. (n.d.). Application Notes and Protocols for the Extraction of Stemona Alkaloids from Plant Material.

- YouTube. (2021, December 9). How to prepare Silica gel column chromatography - scientific research.